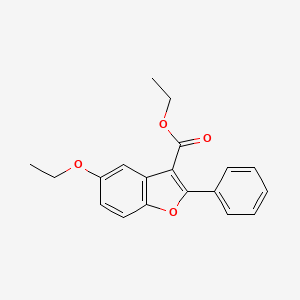![molecular formula C26H30N4O5S B11651824 N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline](/img/structure/B11651824.png)
N-[2-(2-methylphenoxy)ethyl]-5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE is a complex organic compound that features a piperazine ring substituted with a methylbenzenesulfonyl group and a nitroaniline moiety
Preparation Methods
The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where piperazine is reacted with formaldehyde and a secondary amine.
Sulfonylation: The piperazine ring is then sulfonylated using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Nitroaniline coupling: The sulfonylated piperazine is then coupled with 2-nitroaniline using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Ether formation: Finally, the nitroaniline derivative is reacted with 2-(2-methylphenoxy)ethyl bromide to form the desired compound.
Chemical Reactions Analysis
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting central nervous system disorders due to its structural similarity to known pharmacologically active compounds.
Biological Studies: It can be used to study the binding affinity and activity of various receptors, such as dopamine receptors, in the brain.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE involves its interaction with specific molecular targets in the body. For example, it may bind to dopamine receptors in the brain, modulating their activity and influencing neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-OL: This compound features a similar piperazine ring with a methylbenzenesulfonyl group but lacks the nitroaniline moiety.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: This compound has a piperazine ring substituted with different aromatic groups and a triazole ring.
The uniqueness of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-[2-(2-METHYLPHENOXY)ETHYL]-2-NITROANILINE lies in its combination of a nitroaniline moiety with a sulfonylated piperazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H30N4O5S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C26H30N4O5S/c1-20-7-10-23(11-8-20)36(33,34)29-16-14-28(15-17-29)22-9-12-25(30(31)32)24(19-22)27-13-18-35-26-6-4-3-5-21(26)2/h3-12,19,27H,13-18H2,1-2H3 |
InChI Key |
PTJNCHODSWUVCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-cyanoethyl)-N-phenylpropanamide](/img/structure/B11651751.png)
![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)
![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)
![4-ethoxy-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide](/img/structure/B11651781.png)
![3-Isobutyl-5-[2-(2-methoxyanilino)-1,3-thiazol-4-YL]-5-methyldihydro-2(3H)-furanone](/img/structure/B11651788.png)
![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11651795.png)
![2-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-ethoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651797.png)


![4-[5-(5-Cyano-2-hydroxy-4-methyl-6-oxo-6H-pyridin-3-ylidenemethyl)-furan-2-yl]-benzoic acid ethyl ester](/img/structure/B11651812.png)

